Eucalmaidin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

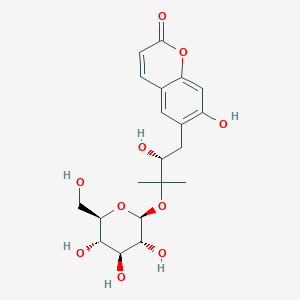

Eucalmaidin E, also known as Cuniloside B, is a non-volatile glucose monoterpene ester . It is a natural product found in Eucalyptus cypellocarpa, Eucalyptus polybractea, and other organisms .

Synthesis Analysis

Eucalmaidin E is one of the phenolic compounds isolated from the branches of Eucalyptus maideni . The structures of these compounds were established by spectroscopic studies (MS, and 1D- and 2D-NMR), chemical degradation, and modified Mosher’s method .

Molecular Structure Analysis

The molecular formula of Eucalmaidin E is C26H40O10 . The structure of Eucalmaidin E was determined based on spectroscopic analyses (HSQC, HMBC, and 1H−1H COSY), chemical degradation, and enzymatic hydrolysis .

Chemical Reactions Analysis

Eucalmaidin E is a phenolic compound. Phenolic compounds are known for their antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties. Additionally, they inhibit carcinogenesis and cancer development .

Physical And Chemical Properties Analysis

Eucalmaidin E has a molecular weight of 512.6 g/mol . It is a fat-soluble compound .

Wissenschaftliche Forschungsanwendungen

Role in Essential Oil Biosynthesis

Cuniloside B is a monoterpenoid ester found in Eucalyptus . It is believed to play a role in essential oil biosynthesis or mobilization from sites of synthesis to secretory cavity lumena . This suggests that Cuniloside B could be a key player in the production of essential oils, which have various applications in industries such as cosmetics, food, and pharmaceuticals.

Widespread Occurrence in Eucalyptus

Cuniloside B has been found in leaf extracts of 28 diverse eucalyptus species, indicating its widespread occurrence . This could potentially make it a readily available compound for research and commercial applications.

Non-Volatile Component of Essential Oil Secretory Cavities

Cuniloside B is a non-volatile component found within the secretory cavities of Eucalyptus leaves . This suggests that it could play a role in the storage or stability of essential oils, which are typically volatile.

Potential Antitumor Activity

Research on Eucalyptus leaf residues, which contain triterpenoids (a class of compounds that includes Cuniloside B), has shown moderate inhibitory effects on human breast cancer cell MDA-MB-231, gastric adenocarcinoma cell SGC-7901, and cervical cancer cell Hela . This suggests that Cuniloside B could potentially have antitumor properties.

Preservation of Fruits

Eucalyptus essential oils, which contain Cuniloside B, have been used in the preservation of apple and pear fruits . They have been found to decrease the growth of Penicillium expansum, a fungus that causes postharvest diseases . This suggests that Cuniloside B could potentially be used in the development of natural fungicides.

Wirkmechanismus

Target of Action

Cuniloside B, also known as Eucalmaidin E, is a non-volatile glucose monoterpene ester It has been reported to show anti-leishmanial activity , suggesting that it may target the biological processes of the Leishmania species.

Mode of Action

Given its anti-leishmanial activity , it can be inferred that it interacts with the biological processes of the Leishmania species to exert its effects

Biochemical Pathways

It is known that cuniloside b is a glucose monoterpene ester , which suggests that it may be involved in terpenoid biosynthesis or other related metabolic pathways

Result of Action

Cuniloside B has been reported to exhibit anti-leishmanial activity This suggests that it may interfere with the life cycle of the Leishmania species, leading to their death or inhibition of growth

Action Environment

Cuniloside B is localized specifically to the essential oil secretory cavities of myrtaceous species . This localization suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within these secretory cavities. For instance, factors such as pH, temperature, and the presence of other compounds within the secretory cavities could potentially impact the action of Cuniloside B.

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl (4R)-4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O10/c1-25(2,32)16-9-5-14(6-10-16)22(30)34-13-18-19(27)20(28)21(29)24(35-18)36-23(31)15-7-11-17(12-8-15)26(3,4)33/h5,7,16-21,24,27-29,32-33H,6,8-13H2,1-4H3/t16-,17-,18+,19+,20-,21+,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLLIDAUJSAZHE-SKNUFNKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(=CC1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CCC(CC3)C(C)(C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CCC(=CC1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC[C@@H](CC3)C(C)(C)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187303-40-7 |

Source

|

| Record name | Eucalmaidin E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187303407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the taxonomic distribution of Cuniloside B within the Eucalyptus genus?

A1: Cuniloside B, a glucose monoterpene ester, has been found in various Eucalyptus species. Research suggests a link between Cuniloside B presence and specific Eucalyptus subgenera. For instance, species belonging to the Symphyomyrtus subgenus show a higher concentration of Cuniloside B compared to those from the Eucalyptus subgenus, where the flavanone Pinocembrin dominates. [] This suggests a potential taxonomic pattern in the distribution of this compound. Furthermore, studies on Eucalyptus polybractea R.T. Baker revealed the presence of Cuniloside B in all examined trees from two different populations. [] This finding indicates a widespread occurrence of Cuniloside B at both inter- and intra-species levels within the Eucalyptus genus.

Q2: Where is Cuniloside B localized within Eucalyptus leaves?

A2: Cuniloside B, alongside other oleuropeyl glucose esters, is specifically localized within the essential oil secretory cavities of Eucalyptus leaves. [, ] Interestingly, these compounds are found concentrated on the exterior of cavity lumina, spatially separated from other components. [] This specific localization suggests a potential for targeted extraction and research focusing on the biological roles of Cuniloside B within these secretory cavities.

Q3: What is the potential significance of Cuniloside B in Eucalyptus trees?

A3: While the exact ecological function of Cuniloside B remains unclear, its consistent presence in various Eucalyptus species and specific localization within secretory cavities suggests a significant biological role. [] The fact that Cuniloside B concentrations positively correlate with total essential oil concentration in Eucalyptus polybractea further supports this notion. [] Further research is necessary to elucidate the specific functions of this compound, which may include roles in plant defense, pollinator attraction, or allelopathy.

Q4: What is the chemical structure of Cuniloside B?

A4: While the provided abstracts lack specific details on the chemical structure, they mention that Cuniloside B is a glucose monoterpene ester. [, ] This implies that the molecule consists of a monoterpene unit linked to a glucose molecule via an ester bond. To obtain the precise structural formula, molecular weight, and spectroscopic data, further investigation into the chemical literature is required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tri((113C)methyl)-[2-[4-oxo-4-[2-[tri((113C)methyl)azaniumyl]ethoxy]butanoyl]oxyethyl]azanium;dichloride](/img/structure/B1151956.png)

![N-[(2S,3R)-1,1-dideuterio-1,3-dihydroxy(213C)octadec-4-en-2-yl]hexanamide](/img/structure/B1151961.png)